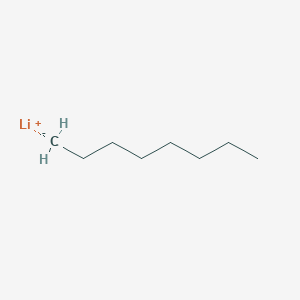

N-Octyllithium

Description

Significance of Organolithium Reagents in Modern Chemical Synthesis Research

Organolithium reagents are a cornerstone of modern synthetic chemistry, valued for their potent nucleophilicity and basicity. slideshare.netwikipedia.org These organometallic compounds, characterized by a carbon-lithium bond, are indispensable tools for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. asiaresearchnews.comnumberanalytics.com Their high reactivity stems from the significant polarization of the C-Li bond, which imparts carbanionic character to the organic moiety. wikipedia.org This inherent reactivity allows them to participate in a wide array of chemical transformations, including nucleophilic additions to carbonyls and epoxides, and as powerful bases for deprotonation and metalation reactions. wikipedia.orgmt.com In industrial applications, organolithium reagents like n-butyllithium are widely employed as initiators for anionic polymerization to produce elastomers. wikipedia.org Furthermore, their utility in the pharmaceutical industry for the synthesis of complex drug molecules underscores their importance. numberanalytics.comnumberanalytics.com The continuous development of new organolithium reagents and methodologies is a vibrant area of research, with a focus on enhancing selectivity, managing reactivity, and developing more sustainable synthetic protocols. asiaresearchnews.comnumberanalytics.com

Overview of N-Octyllithium's Distinctive Role in Academic Investigations

This compound, a long-chain alkyllithium, has carved out a distinctive niche in academic research, primarily due to the properties conferred by its eight-carbon alkyl chain. Unlike the more common short-chain alkyllithiums such as n-butyllithium, the longer, more lipophilic octyl group can influence the reagent's aggregation state, solubility, and reactivity in unique ways. researchgate.net Research has shown that the aggregation of alkyllithiums in solution, which significantly impacts their reactivity, is dependent on the alkyl chain. nih.gov While n-butyllithium exists as a hexamer in hydrocarbon solvents, studies on other long-chain alkyllithiums suggest a tendency to form similar aggregated structures. nih.govwikipedia.org

A notable area of investigation for this compound is in the study of thermal decomposition mechanisms of alkyllithiums. Kinetic studies on the β-hydride elimination of this compound have provided valuable insights into the transition states of these decomposition pathways, contributing to a fundamental understanding of the stability of organolithium reagents. slideshare.netresearchgate.netmdpi.com Furthermore, this compound serves as a valuable reagent in the synthesis of specialized molecules. For instance, it has been employed in the preparation of other organometallic compounds and in the synthesis of specific organic structures where the introduction of a linear octyl group is desired. researchgate.net Its application has also been noted in the context of asymmetric synthesis, a critical area in the development of chiral drugs and materials. asiaresearchnews.com

Scope and Strategic Research Objectives for this compound Studies

The strategic research objectives for the study of this compound are centered on leveraging its unique properties for advancing synthetic methodologies and deepening the understanding of organolithium chemistry. A primary objective is the exploration of its utility in stereoselective synthesis. The long alkyl chain of this compound can play a role in the stereochemical outcome of reactions, and investigating its application in asymmetric synthesis, potentially with chiral ligands, is an active area of research. sheffield.ac.uk

Another key research direction is the comparative study of this compound with other n-alkyllithium reagents to elucidate structure-reactivity relationships. Understanding how properties like aggregation, solubility, and thermal stability change with increasing alkyl chain length is crucial for the rational design of new reagents and reaction conditions. researchgate.netresearchgate.netcdnsciencepub.com Studies on the thermal decomposition of this compound, for instance, contribute to a broader understanding of the stability of all alkyllithium reagents. slideshare.netmdpi.com

Furthermore, research is focused on developing novel and more efficient synthetic routes to this compound itself. While traditional methods involving the reaction of octyl halides with lithium metal are used, newer methods such as fluorine-lithium exchange are being explored to provide milder and more efficient access to this reagent. researchgate.net The development of such methods is a strategic goal to enhance the accessibility and utility of this compound for the wider synthetic community. Investigating its potential as an initiator in polymerization reactions also remains a pertinent objective, with the aim of creating polymers with specific properties. mdpi.comepo.org

Physicochemical Properties of this compound

The following table summarizes some of the predicted physicochemical properties of this compound.

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | 126 - 127 | °C |

| Melting Point | -68.0 | °C |

| Flash Point | 20.3 | °C |

| Density | 0.726 | g/cm³ |

| Vapor Pressure | 12.5 - 14.1 | mmHg |

| Water Solubility | 1.68e-5 - 6.90e-6 | g/L |

| LogKow: Octanol-Water | 4.97 - 5.01 |

Data sourced from computational predictions.

Detailed Research Findings: Synthesis and Reactivity of this compound

A significant advancement in the synthesis of this compound involves the use of a fluorine-lithium exchange reaction. This method provides a rapid and efficient route to the desired organolithium compound under mild conditions. The following table details the reaction of this compound, prepared from 1-fluorooctane (B1361355), with various electrophiles.

| Electrophile | Product | Yield (%) |

|---|---|---|

| D₂O | 1-Deuteriooctane | 85 |

| Me₃SiCl | 1-(Trimethylsilyl)octane | 75 |

| BuᵗCHO | 1-(2,2-Dimethylpropyl)-1-nonanol | 70 |

| Et₂CO | 5-Ethyl-5-undecanol | 80 |

| CO₂ | Nonanoic acid | 65 |

| (PhCH₂S)₂ | 1-(Benzylthio)octane | 78 |

Data from a study on the synthesis of aliphatic organolithiums via fluorine-lithium exchange. researchgate.net

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

3314-49-6 |

|---|---|

Formule moléculaire |

C8H17Li |

Poids moléculaire |

120.2 g/mol |

Nom IUPAC |

lithium;octane |

InChI |

InChI=1S/C8H17.Li/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |

Clé InChI |

IQIWJEAPUNWDLC-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CCCCCCC[CH2-] |

Origine du produit |

United States |

Synthetic Methodologies for N Octyllithium in Research Contexts

Direct Lithiation Approaches

Direct lithiation involves the reaction of an organic halide with lithium metal. This is a foundational method for preparing simple alkyllithium reagents.

The synthesis of n-octyllithium can be achieved through the direct reaction of a 1-halooctane, such as 1-chlorooctane (B87089), 1-bromooctane (B94149), or 1-iodooctane (B127717), with lithium metal. wikipedia.orgwikipedia.org This reaction is analogous to the standard industrial preparation of n-butyllithium. wikipedia.orgchemeurope.com The general stoichiometry for this heterogeneous reaction is:

2 Li + C₈H₁₇X → C₈H₁₇Li + LiX (where X = Cl, Br, I)

The reaction is typically performed in an inert solvent, such as a hydrocarbon (e.g., hexane, cyclohexane) or an ether (e.g., diethyl ether), under an inert atmosphere to prevent the degradation of the highly reactive organolithium product. wikipedia.orgprepchem.com When 1-chlorooctane is used, the resulting lithium chloride tends to precipitate from hydrocarbon solvents, whereas the use of 1-bromooctane can result in a solution containing a soluble mixed cluster of this compound and lithium bromide. wikipedia.orgchemeurope.com 1-Chlorooctane is a known precursor for the synthesis of various organometallic compounds. nih.gov

The efficiency and rate of the direct lithiation of 1-halooctanes are significantly influenced by the reaction conditions and the composition of the lithium metal. For the analogous synthesis of n-butyllithium, it has been established that using lithium metal containing 1–3% sodium as a co-metal accelerates the reaction. wikipedia.orgchemeurope.com This principle applies to the synthesis of this compound, where the presence of sodium in the lithium metal enhances the reaction rate. prepchem.com

Reaction temperature is a critical parameter. While the preparation of n-butyllithium from butyl chloride can be conducted at around +20°C, reactions involving bromides are often performed at lower temperatures (e.g., -15 to -20°C) to control the reaction rate and minimize side reactions. prepchem.com The physical form of the lithium metal, such as chips or powder, also affects the reactive surface area and thus the reaction kinetics. prepchem.comgoogle.com

Reaction of 1-Halooctane with Lithium Metal and Alloys

Alternative Preparative Routes

Beyond direct lithiation, several other methods are employed to generate this compound, often offering milder conditions or different functional group tolerance.

Arene-catalyzed lithiation provides a powerful method for generating organolithium compounds under mild conditions. sciforum.netresearchgate.net This technique involves using an electron carrier, typically an aromatic compound like naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB), to facilitate the transfer of electrons from lithium metal to the organic substrate. sciforum.netresearchgate.net

A notable example is the preparation of this compound from 1-fluorooctane (B1361355). The reaction of 1-fluorooctane with an excess of lithium powder and a stoichiometric amount of DTBB in tetrahydropyran (B127337) (THP) at 0°C for a short duration (5 minutes) yields the corresponding this compound. researchgate.net This intermediate can then be trapped with various electrophiles. researchgate.net Similarly, the reaction of 1-chlorooctane with lithium and a catalytic amount of naphthalene (lithium naphthalenide) also produces this compound. researchgate.netresearchgate.net

| Electrophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| D₂O | 0°C | 1-Deuteriooctane | 85 |

| (CH₃)₃SiCl | 0°C | Trimethyl(octyl)silane | 82 |

| (CH₃)₂CHCHO | 0°C | 2-Methyl-3-undecanol | 75 |

| (CH₃CH₂)₂CO | 0°C | 5-Ethyl-5-tridecanol | 80 |

| CO₂ | -40°C to RT | Nonanoic acid | 70 |

| ClCO₂Me | -78°C | Methyl nonanoate | 65 |

| (PhCH₂S)₂ | -78°C | Benzyl octyl sulfide | 60 |

Metal-halogen exchange is a widely used and rapid method for the preparation of organolithium reagents, particularly from aryl and vinyl halides, but also from alkyl halides. wikipedia.orgstackexchange.com The reaction involves the treatment of an organic halide with a pre-formed organolithium reagent, commonly an alkyllithium like n-butyllithium or tert-butyllithium (B1211817). wikipedia.orgvapourtec.com The equilibrium of the exchange generally favors the formation of the more stable organolithium species. stackexchange.com

For the generation of this compound, an alkyl iodide is the preferred precursor due to the favorable exchange rate (I > Br > Cl). wikipedia.orgprinceton.edu The reaction of 1-iodooctane with tert-butyllithium is a viable route to this compound. colab.ws However, the efficiency of this exchange is highly dependent on the solvent and temperature. At 0°C, coupling and elimination side reactions are significant. colab.ws By lowering the temperature in a suitable solvent system, such as heptane-MTBE, these side reactions can be suppressed, leading to a near-quantitative yield of this compound. colab.ws The reaction of 1-bromooctane with t-BuLi has also been used to generate this compound for subsequent reactions. harvard.edu

| Solvent System (v/v) | Temperature (°C) | Yield of this compound (%) |

|---|---|---|

| Heptane-Ether (various ratios) | 0 | ~90 (max) |

| Heptane-MTBE (19:1) | Lower Temperatures | Approaches 100 |

The synthesis and use of organolithium compounds, including this compound, present safety and scalability challenges due to their high reactivity and the exothermic nature of their formation and reactions. vapourtec.comucc.ie Continuous flow chemistry offers a robust solution to these issues by providing superior heat and mass transfer, precise temperature control, and enhanced safety. researchgate.netelveflow.com

In a flow system, reagents are pumped through micromixers and temperature-controlled reactor coils, allowing for extremely short residence times and rapid quenching of reactive intermediates. researchgate.netnih.gov This technology minimizes the formation of byproducts and allows for reactions to be performed at temperatures that would be difficult to manage in traditional batch reactors. ucc.ie For organolithium synthesis, flow chemistry can prevent reactor fouling from precipitated byproducts, such as lithium salts, and allows for the safe handling of concentrated organolithium solutions. vapourtec.com While many published examples focus on n-butyllithium, the principles and equipment are directly applicable to the continuous synthesis of this compound, enabling safer and more efficient production for laboratory and industrial-scale applications. vapourtec.comdurham.ac.uk

Molecular Structure and Aggregation Phenomena of N Octyllithium

Theoretical Frameworks of Organolithium Aggregation in Solution

The aggregation of organolithium reagents in solution is a well-documented phenomenon driven by the desire of the electron-deficient lithium centers to achieve a higher coordination state. acs.orgfishersci.it Theoretical models, often supported by computational studies such as Density Functional Theory (DFT), provide insight into the energetics and structures of these aggregates. acs.orgnih.gov These models help to explain the stability of various aggregate forms, such as dimers, tetramers, and hexamers, and how they interconvert in solution. acs.orgnih.gov

The bonding within these clusters is complex and cannot be described by simple covalent or ionic models alone. It involves a degree of electron delocalization and multicenter bonding, similar to the bonding in boranes. wikipedia.org The stability of these aggregates is a balance between the stabilization gained through Li-C-Li bridge bonds and the steric repulsion between the alkyl groups. vt.edu Theoretical calculations have shown that the electrostatic contribution is a major stabilizing component in the formation of these aggregates. The geometry of the interacting monomers can be significantly distorted upon aggregation to maximize this electrostatic stabilization.

The interplay between solvation, aggregation, and reactivity is a central theme in organolithium chemistry. wpmucdn.com A common, though sometimes oversimplified, model suggests that lower aggregation states are more reactive. wpmucdn.com Theoretical studies aim to quantify the influence of solvent and ligands on the equilibrium between different aggregate states, thereby providing a basis for understanding and predicting reactivity. acs.orgnih.gov

Experimental Elucidation of Aggregate States

Various experimental techniques are employed to study the nature and degree of aggregation of organolithium compounds in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using 6Li and 13C isotopes, is a powerful tool for this purpose. chemistryviews.org However, for some systems like n-butyllithium, even at low temperatures, the NMR signals of different aggregates can overlap, making structural determination challenging. chemistryviews.org To overcome this, diffusion-ordered spectroscopy (DOSY) NMR techniques have been utilized to separate the signals of different chemical species in solution, providing valuable information about aggregation and solvation. chemistryviews.org

Vapor pressure lowering is another classical method used to determine the degree of association of solutes in a solution. researchgate.netresearchgate.net This colligative property depends on the number of solute particles, and thus can be used to calculate the average aggregation number of an organolithium reagent in a given solvent. For instance, studies using this method have determined the degree of association for n-pentyl lithium and n-octyl lithium in benzene. researchgate.netresearchgate.net

Table 1: Degree of Association of n-Alkyllithiums in Benzene at 30°C

| Compound | Degree of Association |

| n-Pentyl lithium | 6.00 ± 0.09 |

| n-Octyl lithium | 5.953 ± 0.016 |

| Data from Margerison, D., & Pont, J. D. (1971). researchgate.netresearchgate.net |

While obtaining single crystals of n-octyllithium itself for X-ray diffraction can be challenging, the solid-state structures of its analogues and derivatives provide invaluable insights into the fundamental principles of organolithium aggregation. X-ray crystallography has been instrumental in revealing the tetrameric and hexameric structures of many alkyllithium compounds. researchgate.net For example, the solid-state structure of methyllithium (B1224462) complexed with TMEDA shows that the tetrameric (MeLi)₄ units are persistent. researchgate.net The structures of various organolithium compounds, including those with different alkyl groups and in the presence of various ligands, have been determined, revealing a rich diversity of aggregate structures. researchgate.net These studies show that changing the alkyl substituent can lead to different packing arrangements in the solid state. vt.edu

Spectroscopic Probes for Solution-Phase Aggregates (e.g., NMR, Vapor Pressure Lowering)

Impact of Solvent and Coordinating Ligands on Aggregation Equilibria and Reactivity

The choice of solvent has a profound impact on the aggregation state and, consequently, the reactivity of organolithium reagents. osi.lvwikipedia.org In non-coordinating hydrocarbon solvents like hexane, organolithium compounds such as n-butyllithium exist as large aggregates, primarily hexamers, with evidence for octamers at lower temperatures. chemistryviews.orgnih.gov These aggregates are relatively unreactive.

In contrast, ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are Lewis bases that can coordinate to the lithium atoms. wikipedia.org This coordination breaks down the large aggregates into smaller, more reactive species. osi.lv For example, in the presence of THF or diethyl ether, n-butyllithium exists predominantly as a solvated tetramer. chemistryviews.orgnih.gov In a large excess of THF, further deaggregation to a solvated dimer can occur. chemistryviews.orgnih.gov The ability of ethereal solvents to deaggregate organolithiums generally follows the order of their coordinating ability, with THF being more effective than diethyl ether. uniurb.it However, it is important to note that ethereal solvents can also be deprotonated by highly basic organolithium reagents, especially at higher temperatures. wikipedia.org

Table 2: Aggregation of n-Butyllithium in Different Solvents

| Solvent | Predominant Aggregate |

| Hexane | Hexamer (Octamer at low temp.) |

| Diethyl Ether | Tetramer |

| Tetrahydrofuran (THF) | Tetramer and Dimer |

| Data from various sources including chemistryviews.orgnih.govyoutube.com |

The addition of strong Lewis basic additives can dramatically alter the structure and reactivity of organolithium reagents. wikipedia.orguniurb.it

Tetramethylethylenediamine (TMEDA) is a bidentate chelating amine that effectively breaks down organolithium aggregates. wikipedia.orgbaranlab.org It can form well-defined, chelated complexes with lithium, leading to the formation of smaller aggregates, often dimers. wikipedia.org This deaggregation, coupled with the increased polarization of the C-Li bond, generally leads to a significant increase in the reactivity of the organolithium reagent. wikipedia.orgbaranlab.org

Hexamethylphosphoramide (B148902) (HMPA) is a highly polar, aprotic solvent that coordinates very strongly to lithium ions. arkat-usa.org This strong coordination can lead to the formation of monomeric organolithium species and can also promote the formation of solvent-separated ion pairs (SIPs) from contact ion pairs (CIPs). wikipedia.orgresearchgate.net The increased charge separation in SIPs often results in a dramatic enhancement of nucleophilicity and reactivity. researchgate.netacs.org For instance, HMPA can change the regioselectivity of organolithium additions to α,β-unsaturated carbonyl compounds, favoring 1,4-addition. uniurb.itresearchgate.net However, the effect of HMPA can be complex; in some cases, excessive HMPA can inhibit a reaction by over-solvating the lithium cation and reducing its Lewis acidity, which may be crucial for activating the substrate. arkat-usa.orgacs.org

Reactivity Profiles and Mechanistic Investigations of N Octyllithium

Fundamental Basicity and Deprotonation Reactions

N-Octyllithium, as a member of the alkyllithium family of reagents, is a potent base capable of deprotonating a wide array of C-H bonds. wikipedia.orgchemicalbook.com Its reactivity is fundamentally linked to the highly polarized carbon-lithium bond, which imparts significant carbanionic character to the octyl group. wikipedia.org This inherent basicity is harnessed in various synthetic transformations, most notably in deprotonation reactions that form the basis for subsequent functionalization.

Directed ortho-Metalation (DoM) Strategies Utilizing this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The methodology relies on the presence of a directing metalation group (DMG) on the aromatic substrate. This group, typically containing a heteroatom with lone pair electrons, coordinates to the lithium atom of the organolithium reagent, such as this compound. wikipedia.orgbaranlab.org This coordination brings the alkyllithium into close proximity to the ortho-protons, facilitating their abstraction over other protons on the ring. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, leading to the exclusive formation of ortho-substituted products. wikipedia.org

Common directing groups include amides, carbamates, ethers, and sulfonyl groups. fishersci.it The strength of the directing group influences the reaction conditions required for efficient metalation. baranlab.orgstackexchange.com Stronger directing groups can facilitate metalation at lower temperatures, while weaker groups may require elevated temperatures. stackexchange.com While specific examples detailing this compound in DoM are not as prevalent in the literature as those for n-butyllithium, the principles and reactivity patterns are generally applicable. The choice of alkyllithium can sometimes be dictated by solubility or specific reactivity requirements of the substrate or subsequent electrophile.

Kinetic and Thermodynamic Aspects of C-H Acidification with this compound

The deprotonation of a C-H bond by this compound can be understood through the lens of kinetic and thermodynamic control. udel.eduwikipedia.org In situations where a substrate possesses multiple acidic protons, the outcome of the reaction can be directed towards either the kinetically or thermodynamically favored product by careful control of reaction conditions. udel.eduwikipedia.org

Kinetic control is typically favored at low temperatures and with strong, sterically hindered bases. udel.edu The kinetic product is the one that is formed fastest, often resulting from the removal of the most sterically accessible proton. udel.eduyoutube.com This process is generally irreversible under these conditions. udel.edu

Thermodynamic control , on the other hand, is favored at higher temperatures and with less sterically demanding bases, allowing for an equilibrium to be established. udel.eduwikipedia.org This equilibrium will favor the formation of the most stable conjugate base, which is not necessarily the one formed fastest. udel.edulibretexts.org

The basicity of this compound is substantial, with the pKa of its conjugate acid, octane (B31449), being around 50. uwindsor.ca This high basicity ensures that the deprotonation of many carbon acids is essentially irreversible, often leading to the kinetic product. udel.edu However, factors such as the solvent and the presence of coordinating additives like tetramethylethylenediamine (TMEDA) can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting the kinetic versus thermodynamic balance. wikipedia.orgchemicalbook.com For instance, additives can break up organolithium aggregates, increasing the effective basicity and reaction rate. chemicalbook.com

Substrate Scope and Regioselectivity in this compound Mediated Deprotonation

The substrate scope for deprotonation by this compound is broad, encompassing a variety of C-H bonds where the resulting carbanion is stabilized. wikipedia.orgchemicalbook.com This includes terminal alkynes, activated methylene (B1212753) groups adjacent to electron-withdrawing groups, and aromatic protons activated by directing groups. wikipedia.org

The regioselectivity of the deprotonation is a critical aspect, often dictated by a combination of electronic and steric factors. In the absence of strong directing groups, the most acidic proton is typically removed. For example, in unsymmetrical ketones, deprotonation can occur at either α-carbon. udel.edu The use of a strong, non-nucleophilic base at low temperatures generally favors the formation of the less substituted (kinetic) enolate. youtube.com Conversely, weaker bases and higher temperatures allow for equilibration to the more substituted (thermodynamic) enolate.

In the context of aromatic systems, regioselectivity is powerfully controlled by directing metalation groups (DMGs) as discussed in the DoM section. wikipedia.orgorganic-chemistry.org The coordination of the lithium atom to the DMG ensures high regioselectivity for ortho-deprotonation. baranlab.orguwindsor.ca The presence of multiple directing groups or other substituents on the aromatic ring can lead to more complex regiochemical outcomes, which can sometimes be predicted based on the relative directing ability of the groups and steric considerations. baranlab.orgstackexchange.com

Nucleophilic Addition and Substitution Reactions

Beyond its role as a strong base, this compound is also a potent nucleophile. The electron-rich octyl group can attack a wide range of electrophilic centers, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comwikipedia.org

Carbon-Carbon Bond Forming Reactions with Diverse Electrophiles

This compound readily participates in reactions with a variety of electrophiles to form new carbon-carbon bonds. researchgate.net This reactivity is a cornerstone of its synthetic utility. Following its generation, typically from 1-fluorooctane (B1361355) and lithium powder, this compound can be reacted with electrophiles such as carbon dioxide to yield carboxylic acids, or with aldehydes and ketones to form secondary and tertiary alcohols, respectively. researchgate.net

A study demonstrated the reaction of this compound with several electrophiles, providing the corresponding functionalized octane derivatives. researchgate.net The table below summarizes the products obtained from these reactions.

| Electrophile | Product |

| D₂O | 1-Deuteriooctane |

| Me₃SiCl | Trimethyl(octyl)silane |

| BuᵗCHO | 2,2-Dimethyl-3-nonanol |

| Et₂CO | 5-Ethyl-5-undecanol |

| ClCO₂Me | Methyl nonanoate |

| (PhCH₂S)₂ | Benzyl octyl sulfide |

| CO₂ | Nonanoic acid |

These reactions showcase the versatility of this compound as a nucleophile for C-C bond formation. The choice of electrophile dictates the functional group introduced into the octane chain.

Addition to Carbonyl and Imine Functionalities

The nucleophilic addition of this compound to carbonyl groups and imines is a fundamental transformation in organic synthesis. byjus.comuniba.it

Addition to Carbonyls: this compound adds to the electrophilic carbon of aldehydes and ketones, breaking the C=O π-bond and forming a lithium alkoxide intermediate. byjus.com Subsequent aqueous workup protonates the alkoxide to yield the corresponding alcohol. researchgate.netbyjus.com For instance, the reaction with pivalaldehyde (ButCHO) yields 2,2-dimethyl-3-nonanol, and with diethyl ketone (Et₂CO) it produces 5-ethyl-5-undecanol. researchgate.net In some cases, such as with Weinreb amides, the initial adduct can be stable, but under certain conditions, decomposition can occur, leading to lower yields of the desired ketone. lookchem.com

Addition to Imines: Imines, which contain a C=N double bond, are also susceptible to nucleophilic attack by organolithium reagents. uniba.itnih.gov The addition of this compound to an imine results in the formation of a new C-C bond and a lithium amide intermediate. uniba.it Protonation during workup furnishes the corresponding amine. Studies have shown that these additions can even be carried out in unconventional solvent systems. uniba.it The reaction of n-butyllithium with various imines has been shown to proceed efficiently, and similar reactivity is expected for this compound. uniba.it For example, the addition of n-BuLi to N-phenylbenzaldimine derivatives gives the corresponding α-butylated amines in good yields. uniba.it

Stereoselectivity and Regioselectivity in this compound Addition Processes

The stereoselectivity and regioselectivity of this compound addition reactions are influenced by various factors, including the substrate, solvent, and the presence of additives. In conjugate addition-Peterson olefination reactions, the addition of this compound to a silyl-substituted enone, followed by reaction with benzaldehyde, has been shown to produce the corresponding Peterson products in good yield. lookchem.com However, the stereoselectivity of this process can be variable. For instance, when organomagnesium reagents are used in the conjugate addition step, a lack of stereoselectivity is often observed, which is attributed to the change in the counterion (from lithium to magnesium) in the intermediate enolate, influencing the subsequent Peterson reaction pathway. lookchem.com

The regioselectivity of alkyllithium additions, such as with n-butyllithium, can be tuned by additives. For example, the addition of hexamethylphosphoramide (B148902) (HMPA) can alter the regioselectivity of the addition of stabilized organolithium reagents to α,β-unsaturated carbonyl compounds from a 1,2-addition to a 1,4-addition. uniurb.it Similarly, the structure of n-butyllithium in mixed solvent systems, such as diamine/dialkyl ether mixtures, has been shown to influence the stereochemistry of 1,2-additions to imines. nih.gov These findings suggest that the aggregation state and solvation of this compound would analogously play a critical role in determining the regio- and stereochemical outcome of its addition reactions.

The table below summarizes the outcomes of this compound and related organometallic additions.

| Reactant 1 | Reactant 2 | Catalyst/Additive | Product(s) | Yield | Stereoselectivity/Regioselectivity | Ref |

| Silyl-substituted enone | This compound, then Benzaldehyde | --- | Peterson olefination product | Good | --- | lookchem.com |

| Silyl-substituted enone | iso-Propylmagnesium chloride, then Benzaldehyde | CuI (10 mol%) | Enone | --- | Separable mixture of stereoisomers | lookchem.com |

| α,β-Unsaturated carbonyl | Stabilized organolithium | HMPA (1-2 equiv) | 1,4-addition product | --- | Change from 1,2- to 1,4-addition | uniurb.it |

| Imine | n-Butyllithium | TMCDA/THP | 1,2-addition product | --- | Dependent on monomer- vs. dimer-based transition state | nih.gov |

Metal-Halogen Exchange Reactions Involving this compound

Metal-halogen exchange is a fundamental and widely utilized reaction in organic synthesis for the preparation of organolithium compounds from organic halides. wikipedia.org This process is particularly valuable for creating aryl- and vinyllithium (B1195746) reagents that are not readily accessible through direct lithiation. wikipedia.orgias.ac.in

The lithium-halogen exchange reaction is a rapid process, often occurring within seconds even at very low temperatures. researchgate.netacs.org The general transformation involves the reaction of an organolithium species, like this compound, with an organic halide. wikipedia.org

Two primary mechanisms have been proposed for this transformation. wikipedia.orgstackexchange.com

Nucleophilic Pathway: This mechanism involves the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu The carbanionic center of the organolithium reagent attacks the halogen atom of the organic halide. wikipedia.org Evidence for this pathway includes the isolation and crystallographic characterization of a lithium bis(pentafluorophenyl) iodinate "ate-complex". wikipedia.orgharvard.edu Kinetic studies also support a nucleophilic attack mechanism. wikipedia.org

Single Electron Transfer (SET) Pathway: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the organic halide, generating radical intermediates. stackexchange.com The detection of radical species through techniques like EPR spectroscopy provides support for this pathway. stackexchange.com

It is generally accepted that these two mechanisms can compete, with the dominant pathway being influenced by factors such as the specific reactants, solvent, and temperature. stackexchange.com

The scope of the lithium-halogen exchange is broad, but it is most effective for preparing vinyl-, aryl-, and primary alkyllithium reagents. wikipedia.org The reaction typically proceeds with retention of stereochemistry when vinyl halides are used. wikipedia.orgharvard.edu The presence of chelating groups, such as alkoxy groups, on the substrate can accelerate the rate of exchange. wikipedia.org

The efficiency of the lithium-halogen exchange is significantly dependent on the identity of the halogen atom and the structure of the organic halide substrate.

Halogen Identity: The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Organic iodides are the most reactive, followed by bromides, while chlorides are less reactive. wikipedia.orgharvard.edu Alkyl and aryl fluorides are typically unreactive towards organolithium reagents in this context. wikipedia.org

Substrate Structure: The stability of the carbanion intermediate of the organolithium reagent plays a crucial role, with the order of stability being sp > sp² > sp³. wikipedia.org This means that the equilibrium of the exchange reaction will favor the formation of the more stable organolithium species. ethz.ch For example, reacting an alkyllithium with an aryl halide will generally lead to the formation of the more stable aryllithium.

The presence of functional groups on the substrate can also influence the reaction. While the exchange is often faster than competing reactions like nucleophilic addition, sensitive functional groups can sometimes interfere. harvard.edutcnj.edu However, by carefully controlling reaction conditions, particularly temperature, chemoselective exchange can be achieved even in the presence of electrophilic groups. tcnj.edu The use of flow chemistry has emerged as a powerful technique to manage the rapid and often exothermic nature of these reactions, allowing for the generation and immediate use of unstable organolithium intermediates. uni-muenchen.dersc.org

The following table highlights the relative reactivity and factors influencing the exchange process.

| Factor | Influence on Exchange Efficiency | Details | Ref |

| Halogen Identity | I > Br > Cl >> F | Iodides and bromides are most commonly used. Chlorides are less reactive, and fluorides are generally inert. | wikipedia.orgharvard.edu |

| Organolithium Reagent Stability | Equilibrium favors the more stable carbanion | sp > sp² > sp³ stability order dictates the direction of the exchange. | wikipedia.orgethz.ch |

| Substrate Structure | Chelating groups accelerate the reaction | Alkoxy and related groups can increase the rate of exchange. | wikipedia.org |

| Solvent | Polar solvents facilitate the reaction | Ethers like diethyl ether and THF are commonly used. | numberanalytics.com |

| Temperature | Low temperatures are generally preferred | Minimizes side reactions. | numberanalytics.com |

Mechanism and Scope of Lithium-Halogen Interchange Pathways

Elimination Reactions

Elimination reactions, particularly β-hydride elimination, represent a significant reaction pathway in the chemistry of organolithium compounds, including this compound. This process can be a competing side reaction but also a synthetically useful transformation.

Beta-hydride elimination is a process where a hydrogen atom on the β-carbon of an alkyl group is transferred to the metal center, resulting in the formation of an alkene and a metal hydride. libretexts.org For this compound, this involves the elimination of a β-hydrogen to form 1-octene (B94956) and lithium hydride. The thermal decomposition of n-butyllithium, a related alkyllithium, similarly produces 1-butene (B85601) and lithium hydride. uniurb.it

The mechanism requires an accessible, empty orbital on the metal and an open coordination site to accept the hydride. libretexts.org While often viewed as a decomposition pathway, β-hydride elimination is a crucial step in many catalytic processes, such as dehydrogenation reactions. libretexts.orgnih.gov The stability of organolithium reagents is influenced by their tendency to undergo this elimination. For instance, the use of β-alkoxyalkyl lithium compounds as nucleophiles is often unfeasible because they eliminate rapidly to form an alkene and a lithium alkoxide. libretexts.org

Research has shown that for this compound, the β-hydride elimination process does not appear to proceed through a four-center, cyclic transition state that would be distinguished by uniquely characteristic kinetic isotope effect parameters. researchgate.netresearchgate.net

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. In the context of β-hydride elimination in this compound, the KIE has been investigated to understand the nature of the transition state.

Studies on the thermal decomposition of this compound have reported kinetic and kinetic isotope parameters. researchgate.netresearchgate.net The observed KIE values are not significantly different from those typically associated with linear or near-linear transition states. researchgate.netresearchgate.net This suggests that a four-center, cyclic hydrogen-transfer process is not the dominant pathway. researchgate.netresearchgate.net The temperature dependence of the KIE has also been examined, providing further insight into the transition state geometry. acs.org For comparison, the hydrogenolysis of this compound has been reported with kH/kD values ranging from 1.642 at 50°C to 1.392 at 80°C. uni-konstanz.de In other systems, such as palladium-catalyzed alcohol oxidation, a high primary KIE value of 5.5 is indicative of β-hydride elimination being the rate-limiting step. nih.gov

The data below presents KIE values for related elimination reactions.

| System | Reaction | kH/kD | Temperature (°C) | Significance | Ref |

| This compound | Hydrogenolysis | 1.642 | 50 | Provides a benchmark for H-transfer processes. | uni-konstanz.de |

| This compound | Hydrogenolysis | 1.392 | 80 | Shows temperature dependence of the KIE. | uni-konstanz.de |

| Pd(IiPr)(OAc)₂(H₂O) | Aerobic Alcohol Oxidation | 5.5 ± 0.1 | --- | Indicates β-hydride elimination is rate-limiting. | nih.gov |

Beta-Hydride Elimination Pathways in this compound Chemistry

Transmetalation Reactions for the Synthesis of Other Organometallic Species

The carbon-lithium bond in this compound is highly polarized, rendering the octyl group strongly nucleophilic and basic. This inherent reactivity, while useful for many applications, can be advantageously modulated through transmetalation. This process involves the exchange of the lithium atom with a different metal, leading to the formation of new organometallic species with distinct reactivity profiles. google.comresearchgate.net The general principle of these reactions is the transfer of the organic group from a more electropositive metal (lithium) to a less electropositive one, a thermodynamically favorable process that allows for the synthesis of a wide array of organometallic reagents. researchgate.netgoogleapis.com

Transmetalation reactions significantly broaden the synthetic utility of this compound, enabling access to organometallic compounds that may exhibit greater selectivity, stability, or specific reactivity patterns not achievable with the parent organolithium reagent. googleapis.com Common metals used in these exchange reactions include zinc, copper, magnesium, and tin. google.comresearchgate.net

Synthesis of Organozinc Reagents

The transmetalation of alkyllithium compounds with zinc salts, typically zinc chloride (ZnCl₂), is a widely employed method for the preparation of organozinc reagents. acs.org While specific studies detailing the reaction of this compound with zinc halides are not extensively documented, the general transformation is well-established for analogous organolithiums like n-butyllithium. acs.org The reaction proceeds by the addition of the organolithium reagent to a solution of the zinc halide, resulting in the formation of the corresponding dialkylzinc compound and lithium halide.

For instance, the reaction of a cyclic organolithium intermediate has been shown to readily undergo lithium/zinc transmetalation, yielding a more stable organozinc species that can participate in subsequent coupling reactions inaccessible to the original lithium compound. researchgate.netgoogleapis.com This highlights the enhanced stability and altered reactivity profile gained through the Li-to-Zn exchange.

Table 1: Representative Transmetalation of Organolithiums with Zinc Halide

| Organolithium Precursor | Metal Halide | Resulting Organometallic Species | Typical Solvent | Reference |

|---|---|---|---|---|

| n-BuLi | ZnCl₂ | Dibutylzinc (n-Bu₂Zn) | THF | acs.org |

| Cyclic Organolithium | ZnCl₂ | Cyclic Organozinc | THF | researchgate.netgoogleapis.com |

Synthesis of Organocopper Reagents (Cuprates)

Lithium diorganocuprates are powerful reagents in organic synthesis, known for their utility in conjugate addition and coupling reactions. These are typically prepared by the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). googleapis.com The transmetalation of this compound with a copper salt would be expected to form a lithium dioctylcuprate. These cuprates are generally less basic and are considered "softer" nucleophiles than their parent organolithium compounds, which allows for greater selectivity in reactions with electrophiles like α,β-unsaturated carbonyl compounds. researchgate.net

Research on related systems has demonstrated that lithium/copper transmetalation of organolithium intermediates allows for subsequent reactions with electrophiles such as acyl chlorides and allylic halides, which would be problematic with the original, more reactive organolithium species. researchgate.net

Synthesis of Organomagnesium Reagents

Transmetalation can also be employed to synthesize organomagnesium compounds from organolithiums. The reaction of this compound with magnesium bromide (MgBr₂) would yield dioctylmagnesium. This transformation is analogous to the preparation of other dialkylmagnesium compounds, which are noted as valuable synthetic intermediates. googleapis.com A patent for the related 2-ethylhexyllithium highlights its utility in generating soluble dialkylmagnesium compounds, underscoring the industrial relevance of this type of transmetalation. googleapis.com

Table 2: Illustrative Synthesis of Octyl-Organometallic Compounds

| Octylmetal Precursor | Reagent | Resulting Organometallic Species | Notes | Reference |

|---|---|---|---|---|

| n-Octylmagnesium chloride | SiCl₄ | Tri(n-octyl)silyl chloride ((n-Octyl)₃SiCl) | Reaction proceeds cleanly without formation of the tetra-substituted product. | |

| This compound | MgBr₂ | Dioctylmagnesium ((n-Octyl)₂Mg) | Inferred from the utility of related C8 alkyllithiums. | googleapis.com |

Synthesis of Organosilicon and Organotin Reagents

The reaction of this compound with silicon or tin halides serves as a direct route to octyl-substituted organosilicon and organotin compounds. For example, the reaction between this compound and silicon tetrachloride (SiCl₄) has been mentioned as a method for preparing octylsilanes. A closely related and well-documented reaction is the synthesis of tri(n-octyl)silyl chloride from the corresponding Grignard reagent, n-octylmagnesium chloride, and SiCl₄. This reaction was monitored by ¹³C NMR and shown to cleanly produce the desired trisubstituted product.

Similarly, the reaction of this compound with tin tetrachloride (SnCl₄) has been noted in the context of initiating polymerization reactions, implying the in-situ formation of an octyltin (B230729) species which then acts as the catalyst. acs.org The tin-lithium exchange is a common strategy for creating organolithium reagents from organostannanes, but the forward reaction—from organolithium to organostannane—is equally feasible and synthetically useful. google.comresearchgate.net

Advanced Applications of N Octyllithium in Organic Synthesis and Polymerization

Utilization in Anionic Polymerization as an Initiator

Anionic polymerization is a form of chain-growth polymerization initiated by a strong nucleophile, such as an organolithium compound. N-Octyllithium is recognized among various alkyllithiums, including n-butyllithium and tert-octyllithium, as an effective initiator for these processes. google.comepo.orgepo.orgepo.org The polymerization proceeds because the initiator adds to a monomer, creating a propagating carbanionic chain end that remains "living" in the absence of termination or chain-transfer reactions. epo.org This living nature is a cornerstone of controlled polymer synthesis.

Initiation of Diene Polymerization (e.g., Butadiene, Isoprene)

This compound is employed as an initiator for the anionic polymerization of conjugated dienes like 1,3-butadiene (B125203) and isoprene. epo.org The initiation step involves the nucleophilic attack of the octyl anion on the monomer, a process known as carbolithiation, which forms a new organolithium species that propagates by adding subsequent monomer units. This application is crucial in the production of synthetic rubbers and elastomers with specific microstructures. epo.orgrdd.edu.iq For instance, lithium-based initiators are commercially significant for producing polybutadiene (B167195) and polyisoprene rubbers with desired properties. epo.org Various alkyllithiums, including this compound and tert-octyllithium, are cited in patents for the polymerization of conjugated dienes. google.comepo.org

Synthesis of Block Copolymers and Specialty Polymeric Architectures

The "living" characteristic of polymer chains initiated by this compound is particularly advantageous for the synthesis of block copolymers. umn.edu These materials are created by the sequential addition of different monomers to the reactor. After the first monomer is consumed, the still-active polymeric lithium salt can initiate the polymerization of a second, different monomer, leading to a well-defined block structure. This method allows for the creation of complex and specialty polymeric architectures. researchgate.net

A notable example involves the synthesis of polyolefin-polystyrene block copolymers. mdpi.com In one advanced approach, this compound was generated in situ from the reaction of di(1-octyl)zinc and tert-butyllithium (B1211817). mdpi.comsemanticscholar.org This demonstrates a sophisticated strategy where this compound is prepared as part of a multi-step process to create tailored block copolymers. mdpi.comgoogle.com Another method involves using an initiator system prepared from n-butyllithium, PMDTA (pentamethyldiethylenetriamine), and 1-octene (B94956) to initiate styrene (B11656) polymerization for creating similar block copolymers. mdpi.com

| Polymer Type | Initiator System Example | Monomers | Reference |

| Polybutadiene | This compound | 1,3-Butadiene | google.comepo.org |

| Polyisoprene | This compound | Isoprene | epo.org |

| Polyolefin-Polystyrene Block Copolymer | 1-Octyllithium (from (1-octyl)₂Zn + t-BuLi) | Ethylene, Propylene, Styrene | mdpi.comsemanticscholar.org |

| Polystyrene | n-BuLi / 1-Octene / PMDTA | Styrene | mdpi.com |

Control over Molecular Weight and Polydispersity in Living Polymerization Systems

A key feature of living polymerization, such as that initiated by this compound, is the ability to produce polymers with precisely controlled molecular weights and a narrow molecular weight distribution (low polydispersity index, PDI). umn.edu In a living system, chain termination and transfer reactions are absent. umn.edu This means that all polymer chains are initiated at roughly the same time and grow at a similar rate, continuing until the monomer is completely consumed. epo.org

The final molecular weight of the polymer is determined by the molar ratio of the monomer to the initiator. umn.edu Because all chains grow to a similar length, the resulting polymer is nearly monodisperse, with a PDI value approaching 1.0. umn.edu This level of control is essential for producing high-performance materials where properties are strongly dependent on molecular weight and uniformity. umn.edu

Role in Complex Organic Transformations

Beyond polymerization, this compound's high reactivity as a strong base is harnessed for complex organic transformations, including the generation of even more powerful "superbases" and the targeted modification of intricate molecular structures. lookchem.com

Generation and Application of Superbases (e.g., Lochmann-Schlosser type) Derived from this compound

Lochmann-Schlosser (L-S) superbases are exceptionally strong bases created by mixing an alkyllithium compound with a potassium alkoxide, most commonly potassium tert-butoxide. wikipedia.orgwikipedia.org The standard formulation involves n-butyllithium, but the principle extends to other alkyllithiums. wikipedia.orgfishersci.it The enhanced basicity of these reagents arises from an in-situ metal exchange, which forms a more reactive organopotassium species. wikipedia.org This significantly increases the reactivity compared to the parent alkyllithium reagent alone.

These superbases are powerful enough to deprotonate weakly acidic hydrocarbons, such as toluene (B28343) and benzene, which react very slowly or not at all with just an alkyllithium reagent. wikipedia.org While n-butyllithium is the most cited alkyllithium for L-S bases, the underlying principle allows for the use of other alkyllithiums like this compound to generate these highly reactive systems for challenging deprotonation reactions. wikipedia.orgtu-dortmund.denih.gov

| Component 1 | Component 2 | Superbase Type | Resulting Reactive Species (Simplified) |

| Alkyllithium (e.g., this compound) | Potassium Alkoxide (e.g., Potassium tert-butoxide) | Lochmann-Schlosser (LICKOR) | Organopotassium Compound |

Strategic Functionalization of Complex Molecular Architectures

The ability of this compound, often as part of a superbase mixture, to deprotonate otherwise unreactive C-H bonds is a cornerstone of modern synthetic strategy. This deprotonation, or metallation, introduces a lithium (or potassium) atom onto a molecular framework, which can then be replaced by a wide range of electrophilic groups. This allows for the precise and strategic introduction of new functional groups into complex molecules. researchgate.net

An advanced application is seen in the synthesis of polyolefin-polystyrene block copolymers, where 1-octyllithium is generated from di(1-octyl)zinc. mdpi.comsemanticscholar.org This transformation is a key step that enables the subsequent growth of a polystyrene block from a polyolefin macroinitiator, showcasing a sophisticated use of organometallic transformations to build complex molecular architectures. mdpi.com The generation of this compound via fluorine-lithium exchange from 1-fluorooctane (B1361355) represents another method to prepare this reagent for use in complex synthesis. researchgate.net These examples highlight how this compound serves as a critical intermediate for constructing elaborate and functionally diverse molecules. lookchem.com

Catalytic Roles of this compound and Related Organolithiums (e.g., Hydroboration)

While organolithium reagents are classically recognized as stoichiometric reagents in organic synthesis, their utility in catalytic applications is a growing field of interest. This compound and its structural relatives, such as n-butyllithium (n-BuLi), exhibit notable catalytic activities, particularly in activating other catalytic systems and in direct catalysis of reactions like hydroboration.

This compound itself has been studied for its role as a strong reductant capable of activating transition metal pre-catalysts. For instance, in certain iron-catalyzed hydrogenations, this compound is used to reduce an iron(II) complex, such as a bis(imino)acenaphthene (BIAN) iron complex, to a more reactive, low-valent iron species. unimi.ituni-regensburg.de The reaction of the iron complex with multiple equivalents of this compound results in the formation of octane (B31449), octenes, and hexadecane, indicating a reduction of the metal center by two or more electrons, thereby generating the active hydrogenation catalyst in situ. unimi.ituni-regensburg.de

More broadly, simple and commercially available organolithium compounds have emerged as highly effective catalysts for the hydroboration of unsaturated functional groups. rsc.org This represents a significant advancement in sustainable chemistry, moving away from more complex or precious metal catalysts. acs.org

Hydroboration of Carbonyls and Other Unsaturated Bonds:

Readily accessible alkyllithiums, most notably n-butyllithium (n-BuLi), have been demonstrated to be exceptionally active catalysts for the hydroboration of a wide array of aldehydes and ketones using borane (B79455) reagents like pinacolborane (HBPin). rsc.orgnih.gov These reactions are remarkable for their efficiency, often requiring very low catalyst loadings (as low as 0.1 mol%) and proceeding rapidly under mild conditions, sometimes in as little as five minutes at 0 °C. rsc.orgnih.gov A key feature of this catalysis is the selective 1,2-hydroboration of α,β-unsaturated aldehydes and ketones, yielding the corresponding allylic alcohols. nih.gov

The catalytic utility of lithium compounds in hydroboration extends beyond simple alkyllithiums. Other related lithium compounds that serve as effective pre-catalysts include:

Lithium tert-butoxide (tBuOLi): This simple, inexpensive salt effectively catalyzes the hydroboration of esters, lactones, and the ring-opening of epoxides. rsc.orgacs.org The process shows high chemoselectivity, leaving functional groups like nitro, cyano, and vinyl groups intact. acs.org

Lithium Phenolates: Well-defined lithium complexes such as 2,6-di-tert-butyl phenolate (B1203915) lithium have been successfully employed in the selective hydroboration of esters and carbodiimides. researchgate.net

1,1'-Dilithioferrocene: This compound has also been shown to be a competent catalyst for the hydroboration of esters and carbodiimides. researchgate.net

The proposed mechanism for hydroboration catalyzed by these s-block metal compounds often involves the in situ formation of a more active hydride species. nih.govacs.org For instance, with lithium alkoxides, it is suggested that the catalyst reacts with pinacolborane to form a lithium borohydride (B1222165) intermediate, which then acts as the active hydride source for the reduction of the substrate. rsc.org

The table below summarizes findings from various studies on the catalytic activity of organolithiums and related compounds in hydroboration reactions.

| Catalyst | Substrate Type | Borane Reagent | Key Findings | Reference |

| n-Butyllithium (n-BuLi) | Aldehydes, Ketones | Pinacolborane (HBPin) | Extremely active with low catalyst loading (0.1-0.5 mol%); selective 1,2-hydroboration of α,β-unsaturated carbonyls. rsc.orgnih.gov | rsc.orgnih.gov |

| Lithium tert-butoxide (tBuOLi) | Esters, Lactones, Epoxides | Pinacolborane (HBPin) | Good pre-catalyst; high chemoselectivity, tolerating various functional groups. acs.org | rsc.orgacs.org |

| 2,6-di-tert-butyl phenolate lithium | Esters, Carbodiimides | Pinacolborane (HBPin) | Efficient and selective conversion to corresponding boronate esters and formamidines. researchgate.net | researchgate.net |

| 1,1'-Dilithioferrocene | Esters, Carbodiimides | Pinacolborane (HBPin) | Readily accessible catalyst for selective hydroboration at room temperature. researchgate.net | researchgate.net |

| This compound | Bis(imino)acenaphthene (BIAN) Iron Complexes | (as reductant) | Activates iron pre-catalysts for alkene hydrogenation via reduction. unimi.ituni-regensburg.de | unimi.ituni-regensburg.de |

Computational and Theoretical Studies of N Octyllithium Reactivity

Density Functional Theory (DFT) Calculations in N-Octyllithium Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has been widely applied to study organolithium compounds to predict their structure, properties, and reaction pathways. numberanalytics.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound and its analogs. This allows for the characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.net The knowledge of these structures and their relative energies helps in elucidating detailed reaction mechanisms.

For alkyllithium reagents, DFT studies have been pivotal in understanding various reaction types. For instance, in lithium-halogen exchange reactions, calculations on systems analogous to this compound have shown that the mechanism can proceed through the formation of an "ate-complex." researchgate.net The stability of this intermediate and the subsequent transition states often dictates the reaction's feasibility and rate. researchgate.net

Table 1: Application of DFT in Studying Alkyllithium Reaction Mechanisms

| Studied Aspect | Key Findings from DFT Calculations | Relevant Compound(s) | Citations |

|---|---|---|---|

| Reaction Mechanism | Characterization of reaction energy profiles and stationary points. researchgate.net | n-Butyllithium | researchgate.net |

| Transition States | Identification of four-center transition states for thermal decomposition. bris.ac.uk | n-Butyllithium, this compound | bris.ac.uk |

| Intermediates | Elucidation of "ate-complex" formation in lithium-halogen exchange. researchgate.net | n-Butyllithium | researchgate.net |

| Reaction Selectivity | Calculations provide a framework for exploring substituent and other effects on reactivity. nih.govnih.gov | General Organolithiums | nih.govnih.gov |

DFT calculations are not only used to understand reactivity but also to predict structural and spectroscopic properties that can be compared with experimental data. For organolithium compounds, which often exist as complex aggregates, DFT can model the geometries of monomers, dimers, tetramers, and higher-order structures. researchgate.netarxiv.org

By incorporating empirical dispersion corrections, the accuracy of the computed structural geometries can be significantly improved, showing good agreement with higher-level methods like MP2. researchgate.net These optimized structures are then used to predict spectroscopic data. For example, theoretical 1D NMR data (¹H, ¹³C, and ⁷Li) can be generated and compared with experimental spectra to confirm the nature of the species present in solution. researchgate.net This synergy between theoretical prediction and experimental observation is crucial for characterizing the mixed-aggregation states of alkyllithiums in various solvents. researchgate.net Furthermore, DFT studies combined with NMR have been used to characterize the structure of complex aggregates formed during reactions like ortho-lithiations. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics and Simulation Approaches

While DFT is excellent for studying specific structures and reaction steps, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of systems over time. MD simulations are used in materials science to model interactions between molecules and to evaluate the behavior of crystalline structures under different conditions. researchgate.net This approach is particularly useful for understanding the behavior of this compound in solution.

The reactivity of this compound is profoundly influenced by its aggregation state, which is in turn dictated by the solvent. arxiv.org Alkyllithiums like this compound are known to form aggregates (e.g., dimers, tetramers, hexamers) in hydrocarbon solvents. nist.gov The addition of polar coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can break down these aggregates into smaller, often more reactive, species. researchgate.netarxiv.org

Computational simulations help to unravel these complex equilibria. Studies on the analogous n-butyllithium show it exists primarily as hexamers or octamers in hydrocarbon solvents, which deaggregate upon warming. nist.govacs.org In the presence of THF, n-butyllithium predominantly forms tetra-solvated tetramers and dimers. nist.govacs.org Understanding these dynamics is critical, as the reaction can be significantly affected by the solvent system. For example, the lithium-iodine exchange reaction with 1-iodooctane (B127717) to produce octyllithium is facilitated by catalytic amounts of an ether co-solvent in heptane, and side reactions are suppressed at lower temperatures, leading to a near-quantitative yield of octyllithium. chromatographyonline.com The structure-reactivity relationship is a key feature of organolithium compounds, and knowledge of the structure of the reactive species is crucial for elucidating reaction mechanisms. arxiv.org

Table 2: Aggregation States of Alkyllithiums in Different Solvents

| Alkyllithium | Solvent | Predominant Aggregation State(s) | Citations |

|---|---|---|---|

| n-Butyllithium | Hydrocarbon (e.g., Heptane) | Hexamer, Octamer | nist.govacs.org |

| n-Butyllithium | Diethyl Ether / THF | Tetra-solvated Tetramer | researchgate.netnist.govacs.org |

| n-Butyllithium | Neat or excess THF | Tetra-solvated Dimer | researchgate.netnist.govacs.org |

| n-Pentyllithium | Benzene | Hexamer | arxiv.org |

| This compound | Benzene | Hexamer | arxiv.org |

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Reactions

Quantitative Structure-Reactivity Relationships (QSRR) are models that attempt to correlate variations in the chemical structure of reactants with their observed reactivity. uwindsor.ca For this compound and other organolithiums, developing QSRR models can help predict reaction outcomes, optimize conditions, and design new synthetic methodologies. researchgate.netifmo.ru

The core of QSRR lies in identifying and calculating molecular descriptors that capture the essential electronic and steric features of the reactants. For an organolithium reaction, these descriptors could include:

Quantum Chemical Descriptors: Properties derived from DFT or other calculations, such as the charge on the carbon atom of the C-Li bond, the energy of the Highest Occupied Molecular Orbital (HOMO), or the bond dissociation energy. researchgate.netnih.gov

Steric Descriptors: Parameters that quantify the size and shape of the alkyl group and any associated ligands.

Thermodynamic Descriptors: Calculated energies of aggregation, solvation, or activation energies for reaction pathways. nih.govnih.gov

These descriptors are then used as input for statistical or machine learning models to predict a specific reactivity endpoint, such as reaction rate, yield, or selectivity. researchgate.netrsc.org While computational prediction of chemical reactivity is possible, it often requires expert knowledge. However, the development of robust models provides a powerful tool for chemists. researchgate.net The overarching goal is to establish a clear structure-reactivity relationship, which is a fundamental concept in organolithium chemistry. arxiv.org By understanding how changes in the structure of the alkyllithium or the substrate affect the reaction, more efficient and selective synthetic processes can be developed. bris.ac.uk

Future Directions and Emerging Research Avenues for N Octyllithium Chemistry

Development of Sustainable and Greener Synthetic Approaches for N-Octyllithium Production

The traditional synthesis of alkyllithiums often involves reactive metals and volatile hydrocarbon solvents, posing environmental and safety challenges. Future research is increasingly focused on developing more sustainable and greener methods for producing this compound.

One promising green approach involves a transmetalation reaction from dialkylzinc compounds. Researchers have demonstrated that 1-octyllithium can be cleanly generated in high yield (91%) from the reaction of (1-octyl)₂Zn with tert-butyllithium (B1211817). mdpi.comsemanticscholar.orggoogle.com This method allows for the selective removal of the transiently generated (t-Bu)₂Zn byproduct through thermal decomposition and filtration, resulting in a pure this compound product. mdpi.com This process is advantageous as it starts from more stable and less reactive organozinc precursors.

Another avenue being explored is the fluorine-lithium exchange reaction. The synthesis of this compound has been successfully achieved by reacting 1-fluorooctane (B1361355) with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in a greener ether solvent like tetrahydropyran (B127337) (THP) at 0°C. researchgate.netaraid.esua.es This method is notable for its mild reaction conditions and rapid reaction time (5 minutes). researchgate.net While effective for 1-fluorooctane, applying the same process to 2-fluorooctane (B15492615) primarily yields octane (B31449), indicating that the structural position of the fluorine atom is critical. researchgate.net

The choice of solvent is a major focus in green chemistry. Research into organolithium reactions in general is paving the way for the use of more environmentally benign solvents. researchgate.net Sustainable ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being successfully used for various organolithium-mediated reactions, offering a safer alternative to traditional solvents like diethyl ether or THF. rsc.orgmdpi.com Even more novel media like glycerol (B35011) and Deep Eutectic Solvents (DESs) are being investigated, which could dramatically reduce the environmental impact of these syntheses by allowing reactions to occur at room temperature and in the presence of air. scispace.comscispace.com

Greener Synthetic Routes for this compound

| Synthetic Method | Precursors | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Transmetalation from Organozinc | (1-Octyl)₂Zn, t-BuLi | High purity; mild conditions; starts from stable precursors. | 91% | mdpi.comgoogle.com |

| Fluorine-Lithium Exchange | 1-Fluorooctane, Lithium powder, DTBB (catalyst) | Rapid reaction (5 min); mild temperature (0°C); uses greener solvent (THP). | Good to high (product-dependent) | researchgate.netaraid.es |

| Classical Halide Reaction | 1-Chlorooctane (B87089), Lithium metal | Established method. | Not specified | wikipedia.org |

Exploration of Novel Catalytic Systems Based on this compound

While often used as a stoichiometric reagent, future research aims to unlock the catalytic potential of this compound. This involves using it either as a direct catalyst or as a crucial component in the generation of more complex catalytic systems.

A significant area of exploration is in polymerization. Organolithium compounds, including this compound and tert-octyllithium, are listed as components in catalyst systems for synthesizing rubbery polymers with high trans microstructure content. google.com These systems often involve a combination of the organolithium compound with barium and magnesium salts to control the polymer's properties. google.com The role of this compound can be as an initiator or a modifier within the catalytic system. google.comepo.org

Another emerging application is the in-situ generation of active catalysts for other transformations. Research has shown that iron complexes can be activated for the catalytic hydrogenation of olefins by reduction with organolithium reagents, including this compound. unimi.it The reduction of a (BIAN)FeCl₂ precatalyst with this compound generates a highly active low-valent iron species capable of efficient hydrogenation under mild conditions. unimi.it This strategy of using an organolithium to generate the true catalyst opens up possibilities for new catalytic cycles where this compound could be used in sub-stoichiometric amounts. The general principle of using alkyllithiums to activate transition metal complexes is a growing field in catalysis. researchgate.net

Furthermore, research on n-butyllithium has demonstrated its ability to act as a direct catalyst in reactions like hydroboration and cycloadditions. rdd.edu.iq This suggests a largely unexplored potential for this compound to catalyze similar organic transformations, a promising direction for future synthetic methodology development.

Advanced In-situ Spectroscopic Monitoring of this compound Reactions

The high reactivity and sensitivity of organolithium compounds make their study challenging. Advanced in-situ spectroscopic techniques are critical for understanding reaction mechanisms, kinetics, and aggregation states in real-time, leading to better control and optimization.

A key development is the use of fiber-optic Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy for the in-line monitoring of organolithium reactions at cryogenic temperatures. rsc.orgrsc.orgmt.com This technique allows researchers to observe the formation and consumption of reactive intermediates directly in the reaction vessel, eliminating the risks associated with offline sampling. rsc.orgrsc.org It provides invaluable kinetic and mechanistic data for reactions involving this compound, which are typically performed at low temperatures. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. d-nb.info Specific ¹H and ¹³C NMR spectral data for this compound have been reported, providing a basis for its identification and quantification in solution. mdpi.comgoogle.com Beyond simple identification, advanced NMR techniques like ⁷Li NMR and Diffusion-Ordered Spectroscopy (DOSY) are being used to study the aggregation state of alkyllithiums in solution, which profoundly influences their reactivity. d-nb.inforsc.org Investigating how the longer octyl chain of this compound affects its aggregation behavior compared to n-butyllithium is a key area for future research. vt.edu

Spectroscopic Data for this compound (in C₆D₆)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 0.33 (s, 2H) | LiCH₂ | mdpi.com |

| ¹H | 0.94 (t, 3H) | CH₃ | mdpi.comgoogle.com |

| ¹H | 1.30-1.49 (br, 10H) | CH₂ | mdpi.comgoogle.com |

| ¹H | 1.54 (s, 2H) | CH₂ | mdpi.comgoogle.com |

| ¹³C | 14.43 | CH₃ | mdpi.comgoogle.com |

| ¹³C | 23.20, 29.68, 29.79, 29.94, 32.23, 32.50, 38.79 | CH₂ | mdpi.comgoogle.com |

Expansion into New Application Domains (e.g., Materials Science, Nanoscale Chemistry)

The unique properties of this compound are driving its exploration in new technological and scientific fields, particularly in materials science and nanoscale chemistry.

A significant breakthrough is the use of this compound in the synthesis of advanced thermoelectric materials. A patent describes a method for producing nanostructured bismuth telluride (Bi₂Te₃) by first intercalating lithium into the bulk Bi₂Te₃ structure. google.com this compound is specified as a preferred lithium precursor for this chemical exfoliation process, which breaks down the layered material into nanosheets. google.com These nanostructured materials are expected to have enhanced thermoelectric properties, which are crucial for waste heat recovery and solid-state cooling applications.

The role of organolithiums as initiators in anionic polymerization is well-established, and this extends to this compound for creating specialized polymers and elastomers. epo.org Its longer, non-polar alkyl chain can influence the solubility of the initiator and the properties of the resulting polymer, making it a valuable tool for polymer chemists.

In nanoscale chemistry, beyond the exfoliation of 2D materials, organolithium reagents are generally recognized for their utility in synthesizing nanoparticles. mdpi.com The controlled decomposition of organometallic precursors is a common route to producing metallic or semiconductor nanoparticles, and this compound could serve as a precursor or reagent in such syntheses, offering a pathway to novel nanomaterials with tailored properties.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing and characterizing N-Octyllithium?

- Methodological Answer :

- Synthesis : Use low-temperature Schlenk-line techniques under inert atmospheres (argon/nitrogen) to prevent decomposition. Monitor reaction progress via titration (e.g., Gilman double-titration for active lithium content) .

- Characterization : Employ -NMR and -NMR in deuterated solvents (e.g., THF-d) to confirm alkyl chain integrity. Quantify purity via GC-MS and FTIR to detect residual alkyllithium byproducts .

- Data Table :

| Parameter | Optimal Range | Common Pitfalls |

|---|---|---|

| Reaction Temperature | -78°C to 0°C | Thermal degradation above 0°C |

| Solvent | Dry THF/Hexane | Moisture-induced side reactions |

| Titrant | Diburylamine in hexane | Inaccurate endpoint detection |

Q. How do solvent polarity and temperature influence this compound’s reactivity in alkylation reactions?

- Methodological Answer :

- Design comparative experiments using solvents of varying polarity (e.g., THF vs. hexane) and temperatures (-78°C vs. 25°C). Monitor reaction kinetics via -NMR or in-situ IR spectroscopy.

- Key Consideration : Polar solvents stabilize the lithium ion, enhancing nucleophilicity, while low temperatures suppress side reactions like β-hydride elimination .

Q. What analytical techniques validate this compound’s stability under storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by storing samples at -20°C, 4°C, and 25°C. Use periodic titration and NMR to quantify active species decay.

- Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life. Report confidence intervals to address variability .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound-mediated cross-couplings be resolved?

- Methodological Answer :

- Perform meta-analysis of literature data to identify variables (e.g., catalyst loading, substrate steric effects). Replicate conflicting studies under controlled conditions.

- Case Study : Discrepancies in Suzuki-Miyaura couplings may arise from trace palladium impurities or moisture levels. Use ICP-MS to quantify metal residues and Karl Fischer titration for moisture analysis .

Q. What computational methods predict this compound’s regioselectivity in complex substrates?

- Methodological Answer :

- Apply density functional theory (DFT) to model transition states. Validate with experimental kinetic isotope effects (KIEs) and isotopic labeling.

- Workflow :

Optimize substrate and reagent geometries using Gaussian/B3LYP.

Calculate activation energies for competing pathways.

Compare with experimental regioselectivity ratios .

Q. How does this compound’s aggregation state affect its catalytic efficiency in asymmetric synthesis?

- Methodological Answer :

- Use cryoscopic methods or DOSY NMR to determine aggregation numbers. Correlate with enantiomeric excess (ee) in catalytic cycles.

- Data Interpretation : Higher aggregates (e.g., tetramers) may reduce enantioselectivity due to steric constraints. Report aggregation-dependent rate laws .

Methodological Guidelines for Data Reproducibility

- Experimental Replication : Document batch-specific impurities (e.g., LiCl content) and provide raw NMR/GC-MS spectra in supplementary files .

- Statistical Reporting : Use ANOVA for multi-condition comparisons and include error bars in graphical data. Address outliers via Grubbs’ test .

- Ethical Compliance : Adhere to NIH guidelines for reporting preclinical studies involving reactive organometallics .

Featured Recommendations

| Most viewed | ||

|---|---|---|